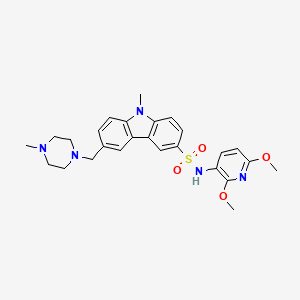

Antitumor agent-48

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

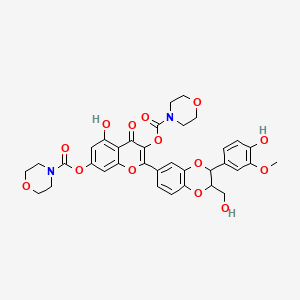

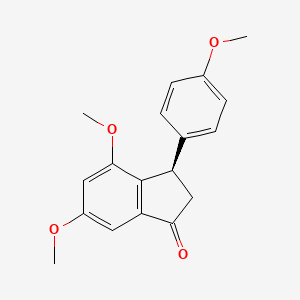

Antitumor agent-48 is a 2,3-dehydrosilybin derivative known for its antitumor activity. It exhibits cytotoxic effects against various cancer cell lines, including MCF-7, NCI-H1299, HepG2, and HT29 . This compound is part of a broader class of antitumor agents that target specific cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-48 involves the modification of silybin, a flavonolignan derived from the milk thistle plant. The key steps include:

Oxidation: Silybin undergoes oxidation to form 2,3-dehydrosilybin.

Derivatization: The dehydrosilybin is then chemically modified to enhance its antitumor properties.

The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the transformation. The exact conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, reaction kinetics, and purification methods to ensure the compound meets pharmaceutical-grade standards.

Analyse Des Réactions Chimiques

Types of Reactions

Antitumor agent-48 undergoes various chemical reactions, including:

Oxidation: Conversion of silybin to 2,3-dehydrosilybin.

Substitution: Introduction of functional groups to enhance antitumor activity.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial oxidation step.

Solvents: Organic solvents such as methanol or ethanol are commonly used.

Catalysts: Specific catalysts may be employed to increase reaction rates and selectivity.

Major Products Formed

The primary product is this compound, with potential by-products depending on the reaction conditions and reagents used. Purification steps are essential to isolate the desired compound and remove impurities.

Applications De Recherche Scientifique

Antitumor agent-48 has a wide range of scientific research applications:

Chemistry: Studied for its unique chemical properties and potential as a lead compound for developing new antitumor agents.

Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating various cancers, with ongoing research into its efficacy and safety.

Mécanisme D'action

Antitumor agent-48 exerts its effects through several mechanisms:

DNA Intercalation: Binds to DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis.

Inhibition of Enzymes: Targets specific enzymes involved in DNA replication and repair, further inhibiting cancer cell proliferation.

Induction of Oxidative Stress: Generates reactive oxygen species (ROS) that cause cellular damage and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cisplatin: A platinum-based antitumor agent known for its DNA-damaging effects.

Paclitaxel: A diterpene alkaloid that stabilizes microtubules and inhibits cell division.

Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

Uniqueness

Antitumor agent-48 is unique due to its specific derivatization of silybin, which enhances its antitumor properties while potentially reducing side effects compared to traditional chemotherapy agents. Its ability to target multiple cellular pathways makes it a promising candidate for further development and clinical application.

Propriétés

Formule moléculaire |

C35H34N2O14 |

|---|---|

Poids moléculaire |

706.6 g/mol |

Nom IUPAC |

[5-hydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(morpholine-4-carbonyloxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |

InChI |

InChI=1S/C35H34N2O14/c1-44-25-14-19(2-4-22(25)39)31-28(18-38)48-24-5-3-20(15-26(24)49-31)32-33(51-35(43)37-8-12-46-13-9-37)30(41)29-23(40)16-21(17-27(29)50-32)47-34(42)36-6-10-45-11-7-36/h2-5,14-17,28,31,38-40H,6-13,18H2,1H3 |

Clé InChI |

SYCOXFSOXHTSJC-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCOCC6)O)OC(=O)N7CCOCC7)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)